AgOTf vs. Sym-Collidinium Triflate: Superior Glycosylation Yield and Side Reaction Suppression
In glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, silver trifluoromethanesulfonate (AgOTf) provides better yields of target oligosaccharide products and more effectively suppresses deleterious side reactions compared to sym-collidinium trifluoromethanesulfonate [1]. This improvement is attributed to AgOTf's ability to operate under very mild, neutral conditions, which minimizes unwanted intermolecular aglycon transfer and polymerization of the oxazoline donor.
| Evidence Dimension | Glycosylation efficiency and side reaction suppression |
|---|---|
| Target Compound Data | Better yields of target products and suppression of intermolecular aglycon transfer and polymerization. |
| Comparator Or Baseline | sym-Collidinium trifluoromethanesulfonate |
| Quantified Difference | Not quantified in abstract, but described as 'better yields' and 'suppression' |
| Conditions | Equimolar donor:catalyst ratio, neutral medium, very mild conditions. |
Why This Matters
For oligosaccharide synthesis, AgOTf minimizes costly side reactions and purification steps, directly improving yield and efficiency.
- [1] Pertel, S. S. (2025). Silver trifluoromethanesulfonate as a new efficient catalyst for glycosylation reactions using 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors, contributing to the suppression of side reactions of intermolecular aglycon transfer and polymerization of oxazoline derivatives of sugars. Carbohydrate Research, 552, 109452. https://doi.org/10.1016/j.carres.2025.109452 View Source
